molecular formula C7H4N2O3 B14839109 2-Cyano-6-hydroxyisonicotinic acid

2-Cyano-6-hydroxyisonicotinic acid

Cat. No.: B14839109
M. Wt: 164.12 g/mol
InChI Key: AJTYBKNFUMDILA-UHFFFAOYSA-N
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Description

2-Cyano-6-hydroxyisonicotinic acid is an organic compound with the molecular formula C7H4N2O3 It is a derivative of isonicotinic acid, featuring a cyano group (-CN) and a hydroxyl group (-OH) attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-6-hydroxyisonicotinic acid typically involves the cyanoacetylation of suitable precursors. One common method is the reaction of 2-chloroisonicotinic acid with cyanoacetic acid under acidic conditions. The reaction is carried out by slowly adding 2-chloroisonicotinic acid to a concentrated hydrochloric acid solution, followed by heating the mixture to 140-150°C. The reaction mixture is then cooled, and the product is isolated by filtration and purification .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods often involve continuous flow reactors and automated systems to ensure consistent product quality and yield. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial production.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-6-hydroxyisonicotinic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The cyano group can be reduced to an amine group.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of 2-cyano-6-oxoisonicotinic acid.

    Reduction: Formation of 2-amino-6-hydroxyisonicotinic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Cyano-6-hydroxyisonicotinic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyano-6-hydroxyisonicotinic acid involves its interaction with molecular targets through its functional groups. The cyano group can participate in hydrogen bonding and electrostatic interactions, while the hydroxyl group can form hydrogen bonds. These interactions can influence the compound’s binding affinity and specificity towards biological targets, such as enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyano-6-hydroxyisonicotinic acid is unique due to the presence of both a cyano and a hydroxyl group on the pyridine ring. This combination of functional groups allows for diverse chemical reactivity and potential applications in various fields. Its ability to form stable complexes with metals and its role as an intermediate in organic synthesis further highlight its uniqueness compared to other similar compounds.

Properties

Molecular Formula

C7H4N2O3

Molecular Weight

164.12 g/mol

IUPAC Name

2-cyano-6-oxo-1H-pyridine-4-carboxylic acid

InChI

InChI=1S/C7H4N2O3/c8-3-5-1-4(7(11)12)2-6(10)9-5/h1-2H,(H,9,10)(H,11,12)

InChI Key

AJTYBKNFUMDILA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(NC1=O)C#N)C(=O)O

Origin of Product

United States

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